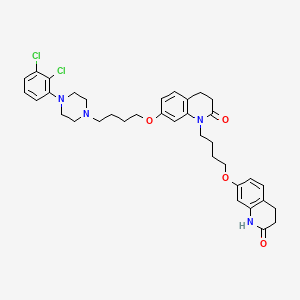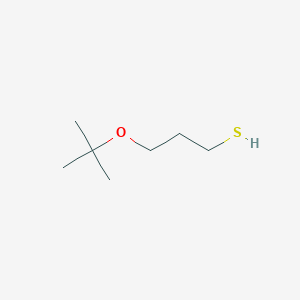
p,p'-DDE-13C12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p,p’-DDE-13C12: is a stable isotope-labeled compound of p,p’-Dichlorodiphenyldichloroethylene (p,p’-DDE). It is a breakdown product of the insecticide dichlorodiphenyltrichloroethane (DDT). Due to the widespread historical use of DDT, p,p’-DDE is commonly found in environmental and animal tissue samples . The compound is often used in environmental analysis and research due to its persistence and potential health impacts.
Méthodes De Préparation
Industrial Production Methods: Industrial production of p,p’-DDE-13C12 is typically carried out by specialized chemical manufacturers who have the capability to handle isotopic labeling. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the incorporation of carbon-13 isotopes at specific positions within the molecule.
Analyse Des Réactions Chimiques
Types of Reactions: p,p’-DDE-13C12, like its unlabeled counterpart, can undergo various chemical reactions, including:
Oxidation: p,p’-DDE can be oxidized to form more polar metabolites.
Reduction: Reduction reactions can convert p,p’-DDE to less chlorinated compounds.
Substitution: Halogen substitution reactions can occur under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide.
Major Products Formed: The major products formed from these reactions include hydroxylated metabolites, less chlorinated derivatives, and substituted compounds depending on the specific reaction conditions.
Applications De Recherche Scientifique
Chemistry: p,p’-DDE-13C12 is used as a reference standard in environmental chemistry to study the fate and transport of organochlorine pesticides in the environment. It helps in tracing the degradation pathways and understanding the persistence of these compounds.
Biology: In biological research, p,p’-DDE-13C12 is used to study the bioaccumulation and biomagnification of organochlorine pesticides in food chains. It helps in assessing the exposure levels and potential health risks to wildlife and humans.
Medicine: Research in medicine utilizes p,p’-DDE-13C12 to investigate the potential endocrine-disrupting effects of organochlorine pesticides. It aids in understanding the mechanisms by which these compounds interfere with hormonal systems.
Industry: In industrial applications, p,p’-DDE-13C12 is used in the development of analytical methods for detecting and quantifying organochlorine pesticides in various matrices, including soil, water, and biological tissues.
Mécanisme D'action
p,p’-DDE-13C12 exerts its effects primarily through its interaction with the endocrine system. It mimics or blocks the transcriptional activation elicited by naturally circulating steroid hormones by binding to steroid hormone receptors . This interaction can disrupt normal hormonal signaling pathways, leading to various adverse effects. The compound can also affect the metabolism of steroid hormones and other xenobiotic chemicals by modulating the activity of nuclear hormone receptors.
Comparaison Avec Des Composés Similaires
p,p’-Dichlorodiphenyldichloroethylene (p,p’-DDE): The unlabeled counterpart of p,p’-DDE-13C12.
p,p’-Dichlorodiphenyltrichloroethane (DDT): The parent compound from which p,p’-DDE is derived.
2,2’,4,4’,5,5’-Hexachlorobiphenyl (CB-153): Another persistent organic pollutant with similar environmental and health impacts.
Uniqueness: The uniqueness of p,p’-DDE-13C12 lies in its isotopic labeling, which allows for precise tracing and quantification in scientific studies. This makes it a valuable tool in environmental and biological research, providing insights into the behavior and effects of organochlorine pesticides.
Propriétés
Formule moléculaire |
C14H8Cl4 |
|---|---|
Poids moléculaire |
329.9 g/mol |
Nom IUPAC |
1-chloro-4-[2,2-dichloro-1-(4-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)ethenyl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene |
InChI |
InChI=1S/C14H8Cl4/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |
Clé InChI |
UCNVFOCBFJOQAL-WCGVKTIYSA-N |
SMILES isomérique |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1C(=C(Cl)Cl)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)Cl)Cl |
SMILES canonique |
C1=CC(=CC=C1C(=C(Cl)Cl)C2=CC=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Dimethylamino)ethyl]-2,3-dihydro-5-methoxy-1H-inden-1-one](/img/structure/B13435292.png)
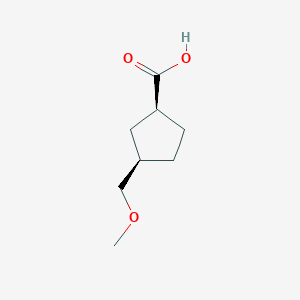
![[(1R)-3-fluoro-4-oxocyclopent-2-en-1-yl] acetate](/img/structure/B13435310.png)
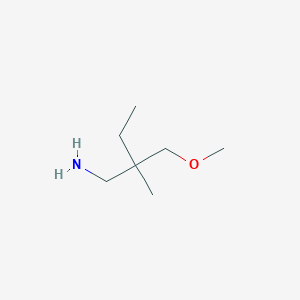
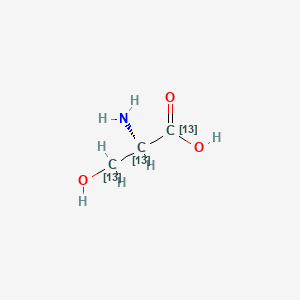
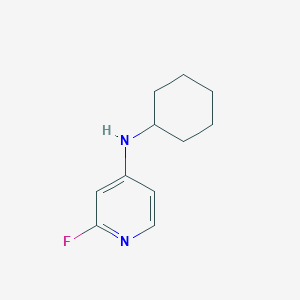
![(4S,4aR,7S,7aR,12bS,13S)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-diol](/img/structure/B13435337.png)

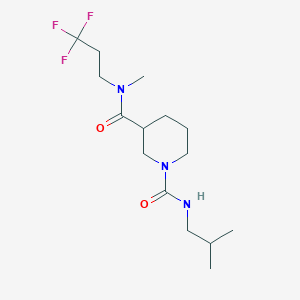

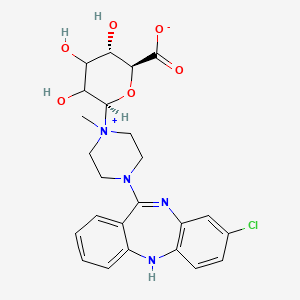
![2-Amino-5-[[4-hydroxy-3-(hydroxymethyl)butyl]amino]-4H-imidazol-4-one](/img/structure/B13435384.png)
